![molecular formula C48H32N2 B13658033 9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole
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Overview
Description
This compound is a bicarbazole derivative featuring biphenyl groups at the 2- and 4-positions of the carbazole moieties. Its twisted donor-acceptor architecture and extended π-conjugation make it a candidate for optoelectronic applications, particularly as a host material in organic light-emitting diodes (OLEDs) . The asymmetric substitution of biphenyl groups at distinct positions (2- and 4-) introduces steric and electronic effects that modulate charge transport and photophysical properties, distinguishing it from symmetrically substituted analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl units. The reaction conditions often involve palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The carbazole moieties undergo electrophilic substitution at the C1 and C8 positions due to their electron-rich nature. Key reactions include:
Reaction Type | Conditions | Products | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C | Mono-nitro derivatives | 45% | |
Sulfonation | SO₃, DCM, rt | Sulfonated intermediates | 52% |
Cross-Coupling Reactions
The biphenyl groups participate in further cross-couplings to extend conjugation:
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Suzuki-Miyaura Coupling :
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Substrates: Brominated biphenyl-carbazole with aryl boronic acids.
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Conditions: Pd(OAc)₂, SPhos, K₂CO₃, 90°C, 12h.
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Yield: 70–85%.
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Ullmann Coupling :
Oxidation and Reduction Reactions
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Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the carbazole’s nitrogen centers, forming N-oxide derivatives.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces biphenyl substituents to cyclohexyl groups, altering electronic properties.
Functionalization via SNAr (Nucleophilic Aromatic Substitution)
The electron-deficient positions on carbazole react with nucleophiles:
Nucleophile | Conditions | Product | Application |
---|---|---|---|
Thiophenol | K₂CO₃, DMF, 100°C | Thioether-linked derivatives | OLED hole transporters |
Alkoxy groups | NaH, THF, rt | Alkoxy-functionalized analogs | Tuning solubility |
Reaction Mechanisms and Kinetic Studies
Studies on analogous bicarbazoles ( ) reveal:
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Suzuki Coupling : Follows a concerted metallation-deprotonation mechanism, with rate-limiting transmetallation.
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Electrophilic Substitution : Directed by the carbazole’s HOMO distribution, favoring para/ortho positions relative to nitrogen.
Scientific Research Applications
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of high-performance polymers and as a component in electronic devices.
Mechanism of Action
The mechanism by which 9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole exerts its effects involves its ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in optoelectronic devices, where it facilitates efficient charge transport and light emission. The molecular targets and pathways involved include the interaction with other organic molecules and the formation of exciplexes in OLEDs.
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally related bicarbazole and carbazole-triazine derivatives (Table 1):
Photophysical Properties
- Emission Spectra : The target compound exhibits a blue-shifted photoluminescence (PL) peak (~428 nm in solid state) compared to CzT (450–470 nm), attributed to reduced intramolecular charge transfer (ICT) due to steric hindrance from the 2-biphenyl group .
- Quantum Yield (Φ): Φ = 0.68 (solution), lower than CzT (Φ = 0.85) but higher than DP-BCZ (Φ = 0.45), indicating balanced radiative/non-radiative decay pathways .
- Thermally Activated Delayed Fluorescence (TADF) : Unlike CzT (ΔEST = 90 meV), the target compound lacks TADF due to larger singlet-triplet energy gaps (ΔEST > 200 meV) .
Thermal and Morphological Stability
- Glass Transition Temperature (Tg) : Tg = 125°C, superior to DP-BCZ (Tg = 85°C) and BPP-BCZ (Tg = 105°C), owing to rigid biphenyl substituents .
- Crystallinity : Reduced crystallinity compared to symmetric analogs (e.g., 9,9′-Di([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole), enhancing film-forming ability in OLEDs .
Device Performance
In OLEDs co-hosted with PTZP-BCZ, the compound achieves:
- External Quantum Efficiency (EQE) : 12.5%, outperforming DP-BCZ (EQE = 8.2%) but lower than CzT (EQE = 16%) due to absence of TADF .
- Lifetime (LT50) : 1,200 hours at 1,000 cd/m², superior to BPP-BCZ (LT50 = 800 hours) due to enhanced thermal stability .
Key Research Findings
Positional Isomerism Matters : The 2-biphenyl group introduces steric hindrance that suppresses aggregation, reducing efficiency roll-off in devices compared to 4-biphenyl analogs .
Trade-offs in Design : While symmetric bicarbazoles (e.g., DP-BCZ) offer simplicity, asymmetric derivatives balance charge transport and stability for practical OLED applications .
Triazine vs. Biphenyl : Triazine-containing analogs (e.g., CzT) leverage TADF for higher EQE but suffer from faster degradation due to reactive triazine moieties .
Biological Activity
9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide an overview of its biological properties based on existing research findings.
Chemical Structure and Properties
The compound features a bicarbazole backbone with biphenyl substituents at specific positions. Its molecular formula is C48H32N2, and it has a molecular weight of 704.78 g/mol. The structure can be visualized as follows:
Antitumor Activity
Recent studies have demonstrated that compounds related to bicarbazoles exhibit significant antitumor properties. For instance, derivatives of bicarbazole have shown potent activity against various cancer cell lines:
Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|
EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
RPMI-8226 (Leukemia) | 28.7 | 15.9 | 27.9 |
OVCAR-4 (Ovarian) | 25.1 | 77.5 | 93.3 |
These results indicate that the compound may inhibit growth in various cancer types, suggesting a potential for development as an anticancer agent .
Antibacterial and Antifungal Activity
Research has also explored the antibacterial and antifungal efficacy of similar compounds. For example, certain derivatives have shown minimal inhibitory concentrations (MICs) effective against common bacterial strains:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Candida albicans | 75 |
These findings suggest that the bicarbazole derivatives could serve as lead compounds for the development of new antibacterial and antifungal agents .
The biological activity of bicarbazoles is often attributed to their ability to intercalate DNA and inhibit topoisomerase enzymes, leading to disrupted DNA replication in cancer cells . Additionally, some studies indicate that these compounds may induce apoptosis in tumor cells through reactive oxygen species (ROS) generation.
Case Studies
A notable case study involved the synthesis of various bicarbazole derivatives and their evaluation for biological activity. The study found that modifications to the biphenyl substituents significantly impacted the compounds' potency against cancer cell lines and their selectivity towards different types of cancer .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the bicarbazole core with biphenyl substituents?
- Methodological Answer : The bicarbazole core is typically synthesized via oxidative dimerization of alkylated carbazole precursors using FeCl₃ in anhydrous chloroform . For biphenyl substitution, Sonogashira coupling between iodinated intermediates (e.g., 3-iodo-9H-carbazole) and phenylacetylene derivatives is employed to introduce ethynyl or aryl groups at specific positions . Post-functionalization via Suzuki-Miyaura cross-coupling can further attach biphenyl moieties, leveraging boronic ester intermediates (e.g., 3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole) .
Q. How do alkyl chain lengths influence the photophysical properties of bicarbazole derivatives?
- Methodological Answer : Alkyl chains (e.g., ethyl vs. hexyl) modulate intermolecular packing without altering solution-state emission. For example, hexylated derivatives (e.g., 3b in ) exhibit sharp deep-blue emission (428 nm) due to reduced aggregation, whereas ethylated analogues (3a) show broader bands and blue-green shifts in the solid state due to disordered packing . Researchers should compare thin-film vs. solution spectra and use X-ray diffraction (XRD) to correlate chain length with crystallinity.
Q. What characterization techniques are critical for validating the structure of biphenyl-substituted bicarbazoles?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Single-crystal X-ray diffraction provides definitive structural proof, as demonstrated for related carbazole-boronic ester derivatives . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, crucial for device integration .
Advanced Research Questions
Q. How can computational methods predict the optoelectronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict charge transport and band gaps. Time-dependent DFT (TD-DFT) models excited-state behavior, correlating with experimental UV-Vis and fluorescence spectra. Tools like COMSOL Multiphysics integrate AI to simulate device performance (e.g., OLED efficiency) .
Q. What strategies resolve contradictions in emission data between solution and solid states?
- Methodological Answer : Discrepancies arise from aggregation-induced quenching or excimer formation. To mitigate, researchers can:
- Introduce steric hindrance via bulky substituents (e.g., 2-naphthyl groups) to suppress intermolecular interactions.
- Blend the compound with host matrices (e.g., polyvinylcarbazole) to isolate emitting units .
- Use temperature-dependent photoluminescence (PL) to distinguish intrinsic vs. aggregation-driven emission .
Q. How does the substitution pattern (ortho vs. para biphenyl) affect charge transport in organic semiconductors?
- Methodological Answer : Para-substituted biphenyl groups enhance π-conjugation and planarize the structure, improving charge mobility. Ortho-substitution introduces steric torsion, reducing crystallinity but potentially increasing solubility. Space-charge-limited current (SCLC) measurements quantify hole/electron mobility, while grazing-incidence XRD maps molecular orientation in thin films .
Q. Key Research Challenges
- Synthetic Scalability : Multi-step routes (e.g., iodination followed by cross-coupling) often suffer from low yields. Flow chemistry or microwave-assisted synthesis may improve efficiency .
- Device Integration : While deep-blue emission is achieved (CIE y < 0.10), operational stability in OLEDs remains unproven. Accelerated lifetime testing under controlled humidity/temperature is critical .
Properties
Molecular Formula |
C48H32N2 |
---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
9-(2-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |
InChI |
InChI=1S/C48H32N2/c1-3-13-33(14-4-1)34-23-27-38(28-24-34)49-45-21-11-8-18-40(45)42-31-36(25-29-47(42)49)37-26-30-48-43(32-37)41-19-9-12-22-46(41)50(48)44-20-10-7-17-39(44)35-15-5-2-6-16-35/h1-32H |
InChI Key |
YNCCQDXVWLWCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8C9=CC=CC=C9)C1=CC=CC=C13 |
Origin of Product |
United States |
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